Product packaging for 14-Hydroxyazidomorphine(Cat. No.:CAS No. 54301-19-8)

14-Hydroxyazidomorphine

Cat. No.: B13955989
CAS No.: 54301-19-8
M. Wt: 328.4 g/mol
InChI Key: JFEYKPRCFIWFEW-BGMJHJHJSA-N
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Description

14-Hydroxyazidomorphine, also referred to in research as 6-deoxy-6-dihydroazido-14-hydroxyisomorphine, is a potent semi-synthetic opioid derivative of the morphinan class. It is characterized by the substitution of an azido group at the C-6 position and a hydroxyl group at the C-14 position of the core morphinan structure. This compound is supplied for research applications only and is strictly not for diagnostic, therapeutic, or personal use. This compound is of significant interest in preclinical research due to its distinct pharmacological profile. Studies have demonstrated that this compound is an exceptionally potent analgesic, reported in animal models to be between 40 to 300 times more potent than morphine . A key area of its research value lies in the apparent dissociation between its potent analgesic effects and its capacity to induce tolerance and physical dependence, which was found to be lower than that of its parent compound, azidomorphine, and morphine itself . Its antitussive (cough-suppressant) effects have also been investigated and found to be potent . The introduction of the 14-hydroxy group has been associated with a more favorable toxicity profile, with this compound being significantly less toxic than azidomorphine in animal studies . Mechanistically, it acts as an agonist at opioid receptors in the central nervous system. The strategic chemical modifications are believed to alter its interaction with these receptors, leading to its unique efficacy and safety profile in experimental settings. Research into this compound contributes to the broader understanding of structure-activity relationships in opioid compounds and the ongoing exploration of analgesics with improved therapeutic indices. This product is intended for use by qualified researchers in controlled laboratory environments. All necessary safety and regulatory protocols for handling potent psychoactive substances must be strictly followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4O3 B13955989 14-Hydroxyazidomorphine CAS No. 54301-19-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54301-19-8

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

(4R,4aS,7R,7aR,12bS)-7-azido-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C17H20N4O3/c1-21-7-6-16-13-9-2-3-11(22)14(13)24-15(16)10(19-20-18)4-5-17(16,23)12(21)8-9/h2-3,10,12,15,22-23H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1

InChI Key

JFEYKPRCFIWFEW-BGMJHJHJSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)N=[N+]=[N-]

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)N=[N+]=[N-]

Origin of Product

United States

Immunoassay Development and Validation:the Most Common Format for Research Applications is the Competitive Enzyme Linked Immunosorbent Assay Elisa . in a Typical Competitive Elisa, a Known Amount of the Hapten Conjugated to an Enzyme is Mixed with the Sample to Be Tested. This Mixture is then Added to a Microplate Well Coated with Antibodies Specific to the Hapten. the Free Compound in the Sample Competes with the Enzyme Labeled Hapten for Binding to the Limited Number of Antibody Sites. After a Washing Step, a Substrate is Added That Produces a Measurable Signal E.g., Color or Light Upon Reaction with the Enzyme. the Signal Intensity is Inversely Proportional to the Concentration of the Compound in the Sample.analyticaltoxicology.com

A crucial part of validation is determining the assay's cross-reactivity with structurally related compounds. This is essential for understanding the assay's specificity and its ability to detect analogues. A panel of related morphinans would be tested to quantify their ability to inhibit the signal compared to 14-hydroxyazidomorphine.

Table 2: Illustrative Cross-Reactivity Profile for a Hypothetical this compound Immunoassay This table shows example data on how an immunoassay might respond to related compounds, which is critical for interpreting results.

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound 5.0 100
14-Hydroxymorphine25.020
Oxycodone5001.0
Morphine>10,000<0.05
Codeine>10,000<0.05

Cross-reactivity is calculated as (IC₅₀ of this compound / IC₅₀ of analogue) x 100.

Such an immunoassay, once developed and validated, would enable rapid and high-throughput screening for this compound and its close structural analogues in various research contexts, complementing more complex analytical techniques like mass spectrometry.

Metabolic Pathways and Biotransformation Studies of 14 Hydroxyazidomorphine

Identification of Phase I and Phase II Metabolites in Preclinical Models

Phase I Metabolism: Phase I reactions introduce or expose functional groups on the parent molecule. For 14-hydroxyazidomorphine, the following Phase I metabolic pathways are likely:

N-demethylation: This is a common and significant metabolic route for many opioids with an N-methyl group. The removal of the methyl group from the nitrogen atom would result in the formation of the corresponding nor-metabolite, N-nor-14-hydroxyazidomorphine.

Reduction of the Azido (B1232118) Group: The azido group at the 6-position is a potential site for metabolic reduction to an amino group, which would yield 6-amino-14-hydroxyazidomorphine.

Hydroxylation: Although the molecule already possesses a hydroxyl group at the 14-position, further hydroxylation on the aromatic ring is a possibility, though likely a minor pathway.

Phase II Metabolism: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination from the body.

Glucuronidation: The phenolic hydroxyl group at the 3-position and the aliphatic hydroxyl group at the 14-position are prime sites for glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), would result in the formation of this compound-3-glucuronide and this compound-14-glucuronide. Glucuronidation is a major metabolic pathway for many opioids, such as morphine.

Sulfation: Similar to glucuronidation, the hydroxyl groups can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs), to form sulfate (B86663) conjugates.

The following table summarizes the potential Phase I and Phase II metabolites of this compound based on the metabolism of related opioids.

Metabolic Phase Potential Metabolite Metabolic Reaction
Phase IN-nor-14-hydroxyazidomorphineN-demethylation
Phase I6-amino-14-hydroxyazidomorphineAzido group reduction
Phase IIThis compound-3-glucuronideGlucuronidation
Phase IIThis compound-14-glucuronideGlucuronidation
Phase IIThis compound-3-sulfateSulfation
Phase IIThis compound-14-sulfateSulfation

In Vitro Metabolic Stability Assays using Microsomal and Hepatocyte Systems

In vitro metabolic stability assays are crucial in preclinical drug development to predict the metabolic clearance of a compound. These assays typically utilize liver microsomes or hepatocytes.

Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are rich in cytochrome P450 (CYP450) enzymes, which are key players in Phase I metabolism. Incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH would provide insights into its susceptibility to oxidative metabolism, particularly N-demethylation. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Given the structural similarities to other opioids that are readily metabolized, it is anticipated that this compound would exhibit moderate to high clearance in these in vitro systems.

Enzymatic Biotransformation Mechanisms and Involved Cytochrome P450 Isoforms

The primary enzymes responsible for the Phase I metabolism of opioids are the cytochrome P450 monooxygenases. Several CYP450 isoforms are known to be involved in the metabolism of morphinan-based drugs.

Based on data from related compounds, the following CYP450 isoforms are the most likely candidates for the metabolism of this compound:

CYP3A4: This is one of the most abundant and versatile CYP450 enzymes in the human liver and is responsible for the metabolism of a vast number of drugs, including many opioids. It is a strong candidate for the N-demethylation of this compound.

CYP2D6: This isoform is also known to play a role in the metabolism of several opioids, although its involvement can be highly variable among individuals due to genetic polymorphisms.

CYP2C8: This enzyme has been shown to be involved in the N-dealkylation of other complex opioids like buprenorphine and may also contribute to the metabolism of this compound.

The table below indicates the probable CYP450 isoforms involved in the key Phase I metabolic reaction of this compound.

Metabolic Reaction Likely Involved CYP450 Isoforms
N-demethylationCYP3A4, CYP2D6, CYP2C8
Azido group reductionPotentially various reductases

Characterization of Metabolic Fate in Animal Models (e.g., rodent liver homogenates, bile)

To fully understand the metabolic fate of this compound, studies in animal models are essential. These studies typically involve the administration of the compound to rodents, followed by the collection and analysis of biological samples.

Liver Homogenates: The use of liver homogenates from preclinical species such as rats or mice can provide a comprehensive overview of the metabolic capacity of the liver for this compound, as these preparations contain both microsomal and cytosolic enzymes.

Bile: The collection of bile from bile-duct cannulated animals is crucial for identifying metabolites that are excreted via the biliary route. For many opioid conjugates, particularly glucuronides, biliary excretion is a major elimination pathway. Analysis of bile would likely reveal the presence of glucuronide and sulfate conjugates of this compound and its Phase I metabolites.

Urine and Feces: Analysis of urine and feces is necessary to obtain a complete picture of the excretion pathways and to perform a mass balance study, accounting for the total administered dose.

It is expected that in rodent models, this compound would be extensively metabolized in the liver, with the metabolites being excreted in both urine and feces, a significant portion of which would likely be via biliary excretion of conjugated metabolites.

Advanced Analytical and Bioanalytical Methodologies for 14 Hydroxyazidomorphine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating 14-Hydroxyazidomorphine from complex mixtures, such as synthetic reaction products or biological matrices, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of opioid alkaloids due to its versatility and efficiency in separating structurally similar compounds. tandfonline.comresearchgate.net For this compound, reversed-phase HPLC (RP-HPLC) would be the most probable approach. researchgate.net This method separates compounds based on their hydrophobicity.

Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings. C18 or Phenyl-Hexyl columns are commonly used for opioid analysis. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure adequate separation from precursors, byproducts, and potential metabolites. researchgate.net

Detection Methods:

Diode-Array Detection (DAD) or UV-Vis: This is a standard detector that measures the absorbance of the analyte at various wavelengths. The aromatic ring in the this compound structure would allow for detection in the UV range, likely around 210-285 nm, similar to morphine. researchgate.netresearchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies. uzh.ch This is discussed in more detail in section 6.2.2.

Fluorescence Detection (FLD): While morphine itself is not naturally fluorescent, derivatization can be employed to enhance sensitivity for specific applications, though this is less common with the advent of LC-MS.

Below is an interactive table summarizing typical HPLC conditions used for the analysis of related opioid compounds, which would serve as a starting point for method development for this compound.

ParameterTypical ConditionRationale/Comment
Column C18 or Phenyl-Hexyl, 2.1-4.6 mm ID, 1.8-5 µm particle sizeC18 is a versatile, non-polar stationary phase suitable for many opioids. lcms.cz Phenyl-Hexyl offers alternative selectivity. nih.gov
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateAcid or buffer is used to control the ionization state of the analyte and improve peak shape. researchgate.net
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic modifier to elute the compound from the reversed-phase column. lcms.cz
Elution Mode GradientAllows for the separation of compounds with a range of polarities. researchgate.net
Flow Rate 0.2 - 1.0 mL/minDependent on column dimensions.
Detection DAD (210-285 nm) or Tandem MS (LC-MS/MS)DAD is suitable for quantification at higher concentrations. researchgate.net LC-MS/MS provides the highest sensitivity and specificity for complex samples. uzh.ch

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. youtube.com However, opioids like this compound are not sufficiently volatile or thermally stable for direct GC analysis due to their polar hydroxyl groups. Therefore, a crucial step of derivatization is required to make them amenable to this technique. nih.govnih.gov

Derivatization masks the polar functional groups, increasing the compound's volatility and thermal stability. For the hydroxyl groups present in this compound, silylation is a common and effective method. nih.gov

Common Derivatization Approaches for Opioids:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are used to convert hydroxyl (-OH) groups into trimethylsilyl (B98337) (-O-TMS) ethers. astm.org

Acylation: Reagents like propionic anhydride (B1165640) can convert hydroxyl groups to propionyl esters. oup.com

Multi-step Derivatization: For keto-opioids, a preliminary step using hydroxylamine (B1172632) or methoxyamine is often employed to form an oxime derivative from the ketone, followed by silylation or acylation of hydroxyl groups. nih.govoup.com This prevents the formation of multiple derivative products from a single compound. nih.gov

For the azide (B81097) group (-N3), specific derivatization techniques, such as alkylation with pentafluorobenzyl bromide (PFBB), have been developed for GC-MS analysis of the azide anion, which could potentially be adapted. nih.govresearchgate.net

The derivatized this compound would then be injected into the GC-MS system, where it is separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for identification. youtube.com

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and analyzing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. hyphadiscovery.com A suite of 1D and 2D NMR experiments would be required to fully characterize the this compound molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be complex, but key signals for the aromatic protons, the vinyl protons, and the N-methyl group would be identifiable. researchgate.netresearchgate.net

¹³C NMR: Shows the signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton. acs.org

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to. springermedizin.de

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure and confirming the position of substituents like the hydroxyl and azide groups. hyphadiscovery.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons, which is vital for determining the stereochemistry of the molecule. nih.gov

The table below outlines the expected types of NMR data that would be used for structural confirmation.

NMR ExperimentInformation GainedRelevance to this compound
¹H NMR Proton chemical shifts, coupling constants (J-values), integrationConfirms presence of aromatic, olefinic, methoxy (B1213986), and N-methyl protons. researchgate.net
¹³C NMR Carbon chemical shiftsProvides a count of unique carbons and confirms the carbon skeleton. acs.org
COSY ¹H-¹H spin-spin coupling networksEstablishes connectivity between adjacent protons in the morphinan (B1239233) rings. nih.gov
HSQC Direct ¹H-¹³C correlationsAssigns protons to their directly attached carbons. springermedizin.de
HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Key for confirming the placement of the C14-hydroxyl and the azide group. hyphadiscovery.com

Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. slideshare.netyoutube.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural analysis. nih.gov In an MS/MS experiment, the intact molecule (precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This fragmentation pattern is highly specific to the molecule's structure.

For this compound, the fragmentation would likely involve:

Loss of the azide group (as N₂ and N).

Cleavage of the ether linkage.

Fissions within the piperidine (B6355638) ring system, a characteristic fragmentation pathway for morphinans.

Loss of water from the hydroxyl group.

The study of fragmentation patterns of related aryl azides and other opioids can provide a predictive framework for interpreting the MS/MS spectrum of this compound. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. The phenolic aromatic ring in this compound is the primary chromophore and would be expected to produce a characteristic absorption maximum (λmax), likely around 280-285 nm, similar to morphine. researchgate.netmmsl.cz

The table below summarizes the expected spectroscopic data from IR and UV-Vis analysis.

TechniqueFunctional GroupExpected Absorption/Wavelength
IR Spectroscopy O-H (hydroxyl)Strong, broad band around 3200-3600 cm⁻¹
N₃ (azide)Strong, sharp band around 2100-2160 cm⁻¹
C=C (aromatic)Medium bands around 1500-1600 cm⁻¹
C-O (ether, alcohol)Strong bands in the 1000-1300 cm⁻¹ region
UV-Vis Spectroscopy Phenolic Chromophoreλmax approx. 280-285 nm

Radiochemical Synthesis and Application in Receptor Binding Assays

The characterization of opioid receptor interactions is fundamental to understanding the pharmacological profile of novel compounds like this compound. Radioligand binding assays are a cornerstone of this research, providing quantitative data on the affinity of a ligand for specific receptors and the density of these receptors in a given tissue. nih.gov The utility of these assays is contingent upon the availability of a high-affinity, high-specificity radiolabeled version of the ligand under investigation or a suitable surrogate.

The synthesis of a radiolabeled form of this compound, for instance, [³H]this compound, would be a critical step for its detailed pharmacological evaluation. While specific synthesis pathways for this exact molecule are not widely published, the methodology would follow established principles for labeling morphinan alkaloids. nih.gov Typically, this involves the introduction of a tritium (B154650) (³H) isotope, which is a beta emitter, into the molecule. This can be achieved through several methods, including catalytic reduction of a suitable unsaturated precursor with tritium gas or the replacement of a halogen atom with tritium. The resulting radioligand must be purified to a high degree to ensure that the observed binding is due to the compound of interest. A high specific activity is also desirable to detect low concentrations of receptors.

Once synthesized, [³H]this compound would serve as an invaluable tool in receptor binding assays. These experiments are generally conducted using preparations of cell membranes isolated from brain tissue or from cell lines engineered to express specific opioid receptor subtypes (μ, δ, κ). The primary types of assays are saturation and competition binding studies. nih.gov

Saturation Binding Assays: In these experiments, membrane preparations are incubated with increasing concentrations of [³H]this compound. The goal is to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which represents the total receptor density in the tissue. nih.gov The experiment measures total binding, and a parallel incubation is performed in the presence of a high concentration of an unlabeled opioid to determine non-specific binding. Specific binding is calculated by subtracting non-specific from total binding.

Table 1: Hypothetical Saturation Binding Parameters for [³H]this compound This table illustrates the type of data generated from saturation binding assays using membranes from cells expressing human opioid receptors.

Receptor SubtypeKd (nM)Bmax (fmol/mg protein)
μ (mu)0.251800
δ (delta)45350
κ (kappa)80275

Competition Binding Assays: These assays are used to determine the affinity of unlabeled compounds (like this compound itself or its analogues) by measuring how effectively they compete with a fixed concentration of a known radioligand for binding to the receptors. In this case, [³H]this compound could be used to screen other novel compounds. The results are typically expressed as an inhibition constant (Ki), which reflects the affinity of the competing unlabeled ligand. This method is crucial for characterizing the selectivity profile of a new compound across different receptor types. nih.gov

Development of Immunoassays for Research Applications (e.g., detecting analogues)

Immunoassays are powerful analytical tools that use the specific binding of an antibody to its antigen for detection and quantification. analyticaltoxicology.com The development of an immunoassay for this compound would provide a valuable method for its detection in research settings, such as in metabolic studies or for screening libraries of related analogues. The process involves several key stages, from hapten synthesis to assay validation.

Applications of 14 Hydroxyazidomorphine As a Pharmacological Research Tool

Utility as a Ligand for Opioid Receptor Characterization

14-Hydroxyazidomorphine serves as a valuable ligand for the characterization of opioid receptors due to its high potency and affinity. The introduction of a hydroxyl group at the 14-position of the morphinan (B1239233) skeleton often results in compounds with very high affinity for opioid receptors. nih.gov In comparative studies, this compound was found to be as potent an analgesic as its parent compound, azidomorphine, and significantly more potent than morphine. nih.gov

The characterization of opioid ligands typically involves competitive binding assays to determine their affinity for different opioid receptor subtypes (μ, δ, κ). In these assays, the ligand of interest competes with a radiolabeled universal ligand (like [3H]naloxone or [3H]diprenorphine) for binding to receptor-expressing membranes. nih.govresearchgate.net The resulting inhibition constant (Ki) quantifies the ligand's binding affinity. While specific Ki values for this compound are not detailed in the reviewed literature, related 14-oxygenated morphinans consistently demonstrate high, often sub-nanomolar, affinity for the μ-opioid receptor (MOR). nih.govnih.gov For example, the closely related compound 14-methoxymetopon (B146635) labels a single class of opioid sites with a Ki value of 0.43 nM and shows high selectivity for the μ-opioid receptor over kappa and delta subtypes. nih.gov This high affinity and selectivity make such compounds excellent tools for probing MOR structure and function.

The table below summarizes the comparative analgesic potency of this compound against other opioids, highlighting its utility in characterizing receptor-mediated effects.

CompoundAnalgesic Potency (Relative to Morphine)Notes
This compound High (Potency comparable to Azidomorphine)Also exhibits potent antitussive effects. nih.gov
Azidomorphine HighParent compound without the 14-hydroxyl group. nih.gov
Oxymorphone High (Approx. 10x Morphine)The 14-hydroxy analogue of hydromorphone. nih.govnih.gov
Morphine Standard (Baseline)Prototypical opioid agonist. nih.gov

This table is generated based on qualitative comparisons from cited research.

Development of Fluorescent Probes for Receptor Imaging and Localization

Fluorescently labeled ligands are indispensable tools for visualizing receptor localization, trafficking, and signaling processes through advanced microscopy techniques. nottingham.ac.uk The development of such probes involves chemically attaching a fluorophore to a receptor-selective ligand without significantly compromising its binding affinity or pharmacological activity.

While the development of fluorescent probes based on opioids like morphine has been reported, there is no specific mention in the reviewed literature of this compound being used as a scaffold for this purpose. nottingham.ac.uk The process typically involves identifying a position on the ligand where a linker and fluorophore can be attached, often requiring extensive structure-activity relationship (SAR) studies. nih.gov The high potency of this compound makes it a theoretically attractive candidate for such development, as a slight reduction in affinity from the addition of a fluorescent tag might still yield a high-affinity probe. However, the synthesis and characterization of a this compound-based fluorescent probe have not been documented in the available sources.

Contribution to Understanding Opioid Receptor Signaling Bias

The concept of "biased agonism" or "functional selectivity" has revolutionized G protein-coupled receptor (GPCR) pharmacology. It posits that a ligand can preferentially activate one intracellular signaling pathway over another—for instance, the G protein pathway, associated with analgesia, versus the β-arrestin pathway, which has been linked to side effects like tolerance and respiratory depression. mdpi.comnih.govscholarsportal.info

Research into biased ligands aims to develop safer opioids by selectively activating G protein signaling. mdpi.com The functional activity of opioid agonists is often assessed using assays that measure G protein activation, such as [35S]GTPγS binding. nih.govnih.gov Studies on 14-methoxymetopon, a compound structurally related to this compound, show it is a highly potent agonist in stimulating [35S]GTPγS binding, indicating strong G protein pathway activation. nih.gov Its potency in this assay far exceeded its modest increase in binding affinity, suggesting high intrinsic efficacy at the G protein pathway. nih.gov

Although these findings from related compounds are significant, the specific signaling bias of this compound itself—its relative efficacy for G protein activation versus β-arrestin recruitment—has not been explicitly characterized in the reviewed literature. Its favorable profile of high potency with low dependence liability suggests it might possess a bias away from the signaling pathways implicated in opioid tolerance, making it a high-priority candidate for future investigation in this area. nih.gov

Insights into Opioid Tolerance and Dependence Mechanisms at a Molecular Level

A key feature of this compound for research purposes is its remarkably low capacity to induce tolerance and dependence. nih.gov Pharmacological studies in mice, rats, and monkeys demonstrated that it has a low liability for these effects, comparable to its parent compound azidomorphine. nih.gov This property makes it an excellent tool to investigate the molecular underpinnings that separate the desired analgesic effects of opioids from the development of tolerance.

The molecular basis of opioid tolerance is complex, involving mechanisms such as receptor desensitization, downregulation of receptor expression on the cell surface, and post-translational modifications of receptor proteins. nih.gov The fact that this compound is a potent agonist but does not readily produce tolerance suggests that it may interact with the opioid receptor in a way that avoids triggering these adaptive changes. One hypothesis in the field is that ligands with specific signaling profiles, such as mixed MOR agonists/DOR antagonists or G protein-biased agonists, may reduce the development of tolerance. nih.govresearchgate.net While the precise mechanism for this compound's low dependence profile is not yet elucidated, its unique properties provide a valuable opportunity to dissect the pathways leading to tolerance from those that mediate analgesia.

Potential as a Scaffold for Novel Ligand Design for Neuropharmacological Research

A chemical "scaffold" is a core molecular structure that serves as a starting point for designing new compounds. The favorable pharmacological profile of this compound—combining high potency with low dependence liability—makes it an exceptionally promising scaffold for designing novel research ligands. nih.gov

Structure-activity relationship (SAR) studies of morphinans have consistently shown that modifications at the 14-position profoundly influence their pharmacological activity. semanticscholar.org The presence of a 14-hydroxyl group is considered crucial for high-affinity binding. nih.gov Further functionalization of this group, for example by converting it to a methoxy (B1213986) group, can increase both binding affinity and analgesic potency. nih.gov The unique combination of the 14-hydroxyl group with the azido (B1232118) group at position 6 in this compound likely contributes to its distinct profile. By using this scaffold, researchers can systematically modify other parts of the molecule—such as the N-substituent at position 17—to create new series of ligands. nih.govmdpi.com These new molecules could be designed to further probe the structural requirements for biased signaling, to act as mixed-profile ligands (e.g., MOR agonist/DOR antagonist), or to develop even safer and more effective therapeutic agents. researchgate.net

The table below outlines key structural features of the this compound scaffold and their known contribution to its activity, underscoring its potential for future ligand design.

Structural FeaturePositionKnown or Hypothesized ContributionPotential for Modification
Hydroxyl Group C14Crucial for high binding affinity and potency. nih.govO-alkylation can further increase potency. nih.gov
Azido Group C6Contributes to high potency and potentially the low tolerance/dependence profile.Limited data on modifications at this specific position in combination with C14-OH.
N-Methyl Group N17Standard for morphine-like agonists.Replacement with larger groups (e.g., cyclopropylmethyl, phenethyl) can introduce antagonist properties or alter agonist efficacy. mdpi.com
Phenolic Hydroxyl C3Important for agonist activity at the μ-opioid receptor.Esterification or etherification can create prodrugs or alter pharmacokinetic properties.

Future Directions and Emerging Research Avenues for 14 Hydroxyazidomorphine

Exploration of Allosteric Modulation at Opioid Receptors

The classical understanding of opioid receptor activation involves ligands binding to the primary, or orthosteric, binding site. However, the discovery of allosteric sites on opioid receptors has opened up new possibilities for modulating receptor function. nih.gov Allosteric modulators bind to a site topographically distinct from the orthosteric site and can either enhance (positive allosteric modulators, or PAMs) or diminish (negative allosteric modulators, or NAMs) the effect of the endogenous or an exogenous orthosteric ligand. nih.govnih.gov This offers a more nuanced approach to receptor modulation, potentially leading to safer and more effective therapeutics. pnas.orgsemanticscholar.org

Future research could explore the potential of 14-hydroxyazidomorphine or its derivatives to act as allosteric modulators at opioid receptors. It is conceivable that while the core morphinan (B1239233) structure interacts with the orthosteric site, modifications at the 14-position could lead to interactions with allosteric sites. The development of a µ-opioid receptor-positive allosteric modulator (µ-PAM) could enhance the analgesic effects of endogenous opioids, potentially reducing the need for high doses of exogenous opioids and mitigating side effects. nih.gov Conversely, a NAM could be beneficial in conditions of opioid overdose. stanford.edu

Table 1: Potential Allosteric Modulator Research for this compound

Research AreaDescriptionPotential Outcome
PAM Screening Screening this compound and its analogs for positive allosteric modulation of the µ-opioid receptor.Development of safer analgesics that enhance endogenous opioid signaling. pnas.org
NAM Screening Investigating the potential of this compound derivatives as negative allosteric modulators.Discovery of novel agents for the treatment of opioid overdose. stanford.edu
Structural Biology Elucidating the crystal structure of opioid receptors in complex with this compound to identify potential allosteric binding sites.Rational design of novel allosteric modulators based on the this compound scaffold.

Investigation of Interactions with Non-Opioid Receptors and Pathways

The pharmacological effects of opioids are not solely mediated by opioid receptors. There is growing evidence that some opioids can interact with non-opioid receptors and signaling pathways, which may contribute to both their therapeutic effects and their side effect profiles. biorxiv.org For instance, some opioids have been shown to interact with serotonin (B10506) and dopamine (B1211576) receptors, which could influence their analgesic and rewarding properties. biorxiv.orgnih.gov

Future investigations should aim to determine if this compound exhibits any "off-target" effects on non-opioid receptors. A comprehensive screening of this compound against a panel of non-opioid G protein-coupled receptors (GPCRs), ion channels, and enzymes could reveal novel mechanisms of action. Understanding these interactions could lead to the development of derivatives with improved therapeutic profiles, potentially by enhancing analgesia through synergistic effects on multiple pathways or by reducing adverse effects mediated by non-opioid targets.

The exploration of novel non-opioid pathways for pain relief is a rapidly expanding field. researchgate.netnih.govhealthesystems.com Identifying any interaction of this compound with targets such as voltage-gated sodium channels, the NLRP3 inflammasome, or the bradykinin (B550075) system could open up entirely new avenues for its therapeutic application. researchgate.net

Application in Chemogenetic and Optogenetic Studies

Chemogenetics and optogenetics are powerful techniques that allow for the precise control of neuronal activity. youtube.com Chemogenetics utilizes Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are engineered G protein-coupled receptors that are activated by specific, otherwise inert, small molecules. nih.gov Optogenetics, on the other hand, uses light-sensitive proteins to control the activity of neurons. nih.govnih.gov

The opioid receptor system has become a target for the development of novel chemogenetic and optogenetic tools. For example, the kappa opioid receptor (KOR) has been engineered into a DREADD, termed KORD, which can be used to inhibit neuronal activity. nih.gov Similarly, a light-activatable µ-opioid receptor, "opto-MOR," has been developed for the spatiotemporal control of opioid signaling. nih.govnih.govneurosciencenews.com

This compound and its derivatives could potentially be utilized in these advanced neuroscientific studies. For instance, a derivative of this compound with high affinity and specificity for a novel DREADD could be developed, providing a new tool for probing the function of specific neural circuits. Furthermore, understanding the precise signaling pathways activated by this compound could be facilitated by using optogenetic tools to selectively activate specific opioid receptor populations and observing the downstream effects.

Development of Advanced Computational Models for Predicting Pharmacological Profiles

Computational modeling has become an indispensable tool in modern drug discovery. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be used to predict the pharmacological properties of new chemical entities, thereby accelerating the drug development process. fda.govnih.govresearchgate.netkabarak.ac.ke

Future research should focus on the development of advanced computational models specifically for this compound and its analogs. By building a comprehensive database of the chemical structures and pharmacological activities of a series of 14-hydroxymorphinan derivatives, it would be possible to develop robust QSAR models that can predict the binding affinity, efficacy, and selectivity of novel compounds.

Molecular docking and molecular dynamics simulations could provide insights into the specific interactions between this compound and the opioid receptors at the atomic level. fda.govresearchgate.net This information could be used to rationally design new derivatives with improved pharmacological profiles. Furthermore, computational models could be employed to predict potential off-target interactions, helping to identify and mitigate potential side effects early in the drug discovery pipeline. researchgate.net

Table 2: Computational Approaches for this compound Research

Modeling TechniqueApplicationPotential Outcome
QSAR Modeling Predict the biological activity of new this compound derivatives based on their chemical structure.Rapid identification of promising lead compounds with desired pharmacological properties. nih.gov
Molecular Docking Simulate the binding of this compound to opioid and non-opioid receptors.Understanding of the molecular basis of receptor binding and selectivity. researchgate.net
Molecular Dynamics Simulate the dynamic behavior of the this compound-receptor complex over time.Insights into the conformational changes involved in receptor activation and signaling. fda.gov

Integration into Polypharmacology Research Paradigms

Polypharmacology is an emerging paradigm in drug discovery that focuses on designing single molecules that can interact with multiple targets. mdpi.com This approach can be particularly beneficial for complex diseases where multiple pathways are involved. In the context of pain management, a polypharmacological agent that targets both opioid and non-opioid pathways could offer enhanced analgesia with a reduced side effect profile.

This compound, with its complex morphinan scaffold, represents an excellent starting point for the development of polypharmacological agents. oup.comnih.gov By strategically modifying the structure of this compound, it may be possible to introduce additional pharmacophores that interact with other relevant targets. For example, incorporating a moiety that also blocks a key channel or receptor in a non-opioid pain pathway could result in a synergistic analgesic effect.

The development of multifunctional opioid ligands is an active area of research. nih.gov For instance, ligands with mixed µ-opioid receptor agonist and δ-opioid receptor antagonist properties have shown promise in reducing the development of tolerance and dependence. bohrium.com Future research could explore the possibility of designing this compound derivatives with such mixed pharmacological profiles.

Q & A

Q. 1.1. What are the optimal synthetic routes for 14-Hydroxyazidomorphine, and how can purity be validated?

Methodological Answer:

  • Synthesis : Focus on regioselective azidation at the 14-position using precursor compounds like thebaine derivatives. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts.

  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Cross-validate with mass spectrometry (MS) for molecular weight confirmation .

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  • Common Pitfalls : Monitor for azide group instability under prolonged light exposure; employ inert atmospheres during synthesis.

Q. 1.2. How do researchers design in vitro assays to assess this compound’s opioid receptor binding affinity?

Methodological Answer:

  • Experimental Design : Use radioligand displacement assays (e.g., [³H]-DAMGO for μ-opioid receptors) in transfected HEK293 cells.
  • Controls : Include naloxone (competitive antagonist) and morphine (agonist) as reference compounds.
  • Data Normalization : Express results as Ki values using Cheng-Prusoff equation to account for ligand concentration variations .
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Advanced Research Questions

Q. 2.1. How can conflicting pharmacological data on this compound’s efficacy in neuropathic pain models be resolved?

Methodological Answer:

  • Contradiction Analysis :
    • Dose-Dependency : Replicate studies across multiple dose ranges (e.g., 0.1–10 mg/kg) in rodent chronic constriction injury (CCI) models.
    • Receptor Subtype Specificity : Use knockout (KO) mice (e.g., μ-opioid receptor KO) to isolate target mechanisms.
    • Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results from heterogeneous studies, adjusting for variables like administration route and pain assessment scales .

Q. 2.2. What advanced analytical techniques are recommended for studying this compound’s metabolic stability?

Methodological Answer:

  • In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via ultra-high-performance liquid chromatography (UHPLC)-MS/MS.
  • Metabolite Identification : Apply hydrogen-deuterium exchange (HDX) MS to trace hydroxylation or glucuronidation pathways.
  • Computational Modeling : Predict metabolic hotspots using Schrödinger’s SiteMap or AutoDock for cytochrome P450 binding affinity simulations .
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Data-Driven Challenges

Q. 3.1. How should researchers address discrepancies in reported toxicity profiles of this compound?

Methodological Answer:

  • Tiered Testing :
    • Acute Toxicity : Conduct OECD 423-guided studies in rodents, focusing on respiratory depression thresholds.
    • Chronic Toxicity : Use 28-day repeated-dose assays with histopathological analysis of liver/kidney tissues.
    • Mechanistic Clarity : Apply transcriptomics (RNA-seq) to identify off-target gene expression changes linked to toxicity .
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Q. 3.2. What statistical frameworks are robust for analyzing this compound’s dose-response curves in heterogeneous cohorts?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal Emax models (GraphPad Prism) with Hill slope adjustments.
  • Covariate Analysis : Use mixed-effects modeling (e.g., SAS PROC NLMIXED) to account for variables like age, sex, and genetic polymorphisms.
  • Sensitivity Testing : Apply Monte Carlo simulations to assess parameter uncertainty .

Cross-Disciplinary Approaches

Q. 4.1. How can computational chemistry enhance the understanding of this compound’s pharmacophore?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., μ-opioid receptor) using AMBER or GROMACS.
  • Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials with Gaussian 16 to refine docking poses.
  • Validation : Cross-correlate computational findings with cryo-EM structures of receptor-ligand complexes .

Q. 4.2. What omics technologies are suitable for exploring this compound’s long-term neuroadaptation effects?

Methodological Answer:

  • Proteomics : Use tandem mass tag (TMT)-based quantification to track opioid receptor phosphorylation in brain homogenates.
  • Epigenomics : Perform ATAC-seq to assess chromatin accessibility changes in reward-related regions (e.g., nucleus accumbens).
  • Integration : Apply pathway enrichment tools (DAVID, STRING) to map multi-omics interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.